Cas no 1566537-84-5 (2-ethoxy-4-ethynylphenol)

2-ethoxy-4-ethynylphenol structure
2-ethoxy-4-ethynylphenol structure
商品名:2-ethoxy-4-ethynylphenol
CAS番号:1566537-84-5
MF:C10H10O2
メガワット:162.185203075409
CID:6323260
PubChem ID:104276770

2-ethoxy-4-ethynylphenol 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-4-ethynylphenol
    • EN300-1827486
    • 1566537-84-5
    • インチ: 1S/C10H10O2/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7,11H,4H2,2H3
    • InChIKey: NSDZDZOANDOUFD-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=C(C#C)C=CC=1O

計算された属性

  • せいみつぶんしりょう: 162.068079557g/mol
  • どういたいしつりょう: 162.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-ethoxy-4-ethynylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827486-1.0g
2-ethoxy-4-ethynylphenol
1566537-84-5
1g
$1070.0 2023-06-03
Enamine
EN300-1827486-2.5g
2-ethoxy-4-ethynylphenol
1566537-84-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1827486-5g
2-ethoxy-4-ethynylphenol
1566537-84-5
5g
$2235.0 2023-09-19
Enamine
EN300-1827486-0.25g
2-ethoxy-4-ethynylphenol
1566537-84-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1827486-0.5g
2-ethoxy-4-ethynylphenol
1566537-84-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1827486-0.1g
2-ethoxy-4-ethynylphenol
1566537-84-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1827486-0.05g
2-ethoxy-4-ethynylphenol
1566537-84-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1827486-10g
2-ethoxy-4-ethynylphenol
1566537-84-5
10g
$3315.0 2023-09-19
Enamine
EN300-1827486-10.0g
2-ethoxy-4-ethynylphenol
1566537-84-5
10g
$4606.0 2023-06-03
Enamine
EN300-1827486-5.0g
2-ethoxy-4-ethynylphenol
1566537-84-5
5g
$3105.0 2023-06-03

2-ethoxy-4-ethynylphenol 関連文献

2-ethoxy-4-ethynylphenolに関する追加情報

Chemical Profile of 2-ethoxy-4-ethynylphenol (CAS No. 1566537-84-5)

2-ethoxy-4-ethynylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1566537-84-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a phenolic core with ethoxy and ethynyl substituents, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and advanced materials.

The molecular structure of 2-ethoxy-4-ethynylphenol consists of a benzene ring substituted with an ethoxy group at the 2-position and an ethynyl group at the 4-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, enabling its participation in diverse chemical reactions and interactions. The presence of the hydroxyl group (phenolic) enhances its solubility in polar solvents and facilitates hydrogen bonding, while the ethynyl group introduces reactivity suitable for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings.

In recent years, 2-ethoxy-4-ethynylphenol has been explored for its potential in pharmaceutical applications. Its phenolic moiety is known to exhibit antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Additionally, the compound's ability to undergo further derivatization makes it a versatile scaffold for designing novel therapeutic agents. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, highlighting its relevance in drug discovery efforts.

Moreover, the 2-ethoxy-4-ethynylphenol structure has found utility in materials science, particularly in the synthesis of conductive polymers and organic semiconductors. The ethynyl group can be polymerized or coupled with other aromatic units to create materials with tailored electronic properties. These materials are of interest for applications in organic electronics, such as flexible displays and photovoltaic devices, where lightweight and solution-processable compounds are highly desirable.

Recent advancements in synthetic methodologies have further expanded the scope of 2-ethoxy-4-ethynylphenol applications. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient functionalization of this compound's aromatic ring. Such techniques have been employed to introduce additional substituents at specific positions, enhancing its bioactivity or material properties. For example, modifications at the 3-position or 5-position can alter the electronic distribution and binding affinity of the molecule towards biological targets.

The pharmaceutical industry has also explored 2-ethoxy-4-ethynylphenol as a precursor for more complex drug molecules. By leveraging its reactive sites, researchers have synthesized analogs with improved pharmacokinetic profiles or enhanced target specificity. Some studies have demonstrated its potential as an intermediate in the production of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The ability to modify its structure while retaining key pharmacophoric elements makes it a valuable building block in medicinal chemistry.

In materials science, 2-ethoxy-4-ethynylphenol has been utilized to develop novel polymers with applications in optoelectronics and sensing technologies. Its conjugated system allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Additionally, functionalized derivatives have been investigated for their sensing capabilities, where they can detect specific analytes based on changes in their optical or electrical properties.

The synthesis of 2-ethoxy-4-ethynylphenol itself involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as ethyl phenolate or propargyl alcohol derivatives, various synthetic routes can be employed to construct the desired structure. These include etherification reactions to introduce the ethoxy group followed by Sonogashira coupling to attach the ethynyl moiety. Careful optimization of reaction conditions ensures high yield and purity, which are essential for subsequent applications.

The compound's stability under different environmental conditions is another critical factor influencing its utility. Studies have shown that 2-ethoxy-4-ethynylphenol maintains its structural integrity under controlled storage conditions but may degrade when exposed to harsh chemicals or prolonged UV irradiation. Understanding these stability profiles is crucial for formulating it into stable products or incorporating it into long-lasting materials.

Future research directions for 2-ethoxy-4-ethynylphenol may focus on expanding its applications into emerging fields such as nanotechnology and green chemistry. For instance, its incorporation into nanostructured materials could lead to novel drug delivery systems or highly efficient catalysts. Similarly, exploring sustainable synthetic routes would align with global efforts to minimize environmental impact while maintaining high chemical performance.

In conclusion,2-Ethoxy-Ethynylphenol (CAS No. 1566537–84–5) is a multifaceted compound with broad applicability across pharmaceuticals and advanced materials science. Its unique structural features enable diverse functionalities ranging from antioxidant properties to conductive behavior depending on how it is modified or incorporated into larger systems。The ongoing development of new synthetic methods continues to unlock its potential,making it a subject of continued interest among researchers worldwide。

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